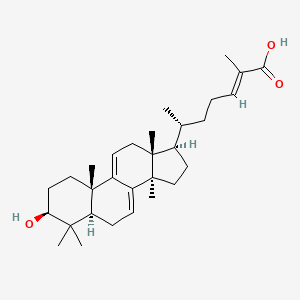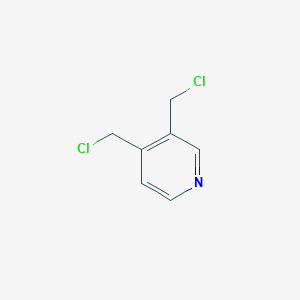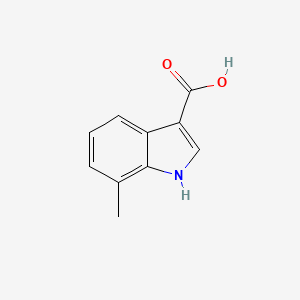
7-Methyl-1H-indole-3-carboxylic acid
Overview
Description
7-Methyl-1H-indole-3-carboxylic acid is a compound with the CAS Number: 30448-16-9 . It has a molecular weight of 175.19 . The compound is light yellow to yellow in color and comes in the form of powder or crystals .
Molecular Structure Analysis
The InChI code for 7-Methyl-1H-indole-3-carboxylic acid is 1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
7-Methyl-1H-indole-3-carboxylic acid is a light yellow to yellow powder or crystals . It has a molecular weight of 175.19 . The compound should be stored in a refrigerator .
Scientific Research Applications
Antiviral Applications
Indole derivatives, including those related to 7-Methyl-1H-indole-3-carboxylic acid, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural modification of indole compounds can lead to significant improvements in selectivity and potency against viral pathogens.
Anti-inflammatory and Anticancer Activities
The indole scaffold is present in many synthetic drug molecules due to its high affinity for multiple receptors, which is beneficial in developing new therapeutic agents . Indole derivatives are researched for their anti-inflammatory properties, which can be leveraged in the treatment of chronic inflammatory diseases. Additionally, their anticancer activities are of great interest, as they may inhibit the proliferation of cancer cells and could be potential candidates for chemotherapy drugs .
Antimicrobial and Antitubercular Effects
Indole derivatives have shown promise as antimicrobial agents, with applications in combating bacterial infections . Their antitubercular activity is also notable, providing a potential pathway for the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis .
Antidiabetic and Antimalarial Potential
Research into indole derivatives has revealed their potential in treating diabetes and malaria . These compounds can be designed to target specific pathways involved in these diseases, offering a new avenue for therapeutic intervention.
Anticholinesterase and Antioxidant Properties
Indole-based compounds are explored for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s . Their antioxidant properties are also of interest due to the role of oxidative stress in various diseases.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone produced by the degradation of tryptophan in higher plants . By extension, 7-Methyl-1H-indole-3-carboxylic acid and its derivatives could be investigated for their roles in plant growth and development, potentially serving as novel agrochemicals.
Safety and Hazards
Future Directions
Indole derivatives, including 7-Methyl-1H-indole-3-carboxylic acid, have potential applications in various fields. For instance, indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity . This work expands the range of auxin chemistry for the development of new auxin mimic herbicides .
Mechanism of Action
Target of Action
It is known that indole derivatives, such as 7-methyl-1h-indole-3-carboxylic acid, play a significant role in cell biology . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes depend on the specific derivative and its target.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-Methyl-1H-indole-3-carboxylic acid may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 7-Methyl-1H-indole-3-carboxylic acid may have diverse molecular and cellular effects.
properties
IUPAC Name |
7-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYCADDCUWPWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564282 | |
| Record name | 7-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30448-16-9 | |
| Record name | 7-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1590812.png)
![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)
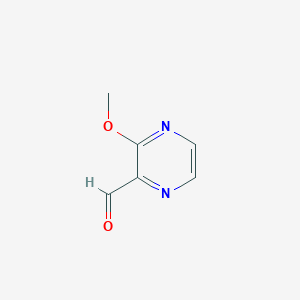
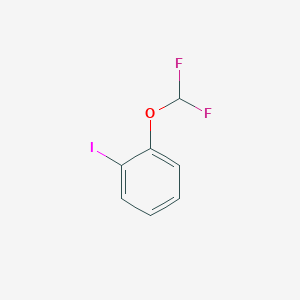
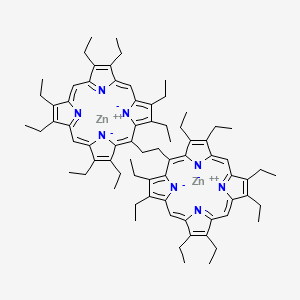
![4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1590820.png)

![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)
